InChI=1S/C12H9NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16) . The Canonical SMILES is C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O . 4-(2-Furoylamino)-3-methylbenzoic acid is a compound that belongs to the class of benzoic acid derivatives. It features a furoylamino group attached to a methyl-substituted benzoic acid structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized from readily available precursors, including 3-methylbenzoic acid and 2-furoyl chloride. The synthesis process typically involves amide formation reactions.
4-(2-Furoylamino)-3-methylbenzoic acid can be classified under:
The synthesis of 4-(2-Furoylamino)-3-methylbenzoic acid generally involves the following steps:
The molecular structure of 4-(2-Furoylamino)-3-methylbenzoic acid can be depicted as follows:
4-(2-Furoylamino)-3-methylbenzoic acid can participate in various chemical reactions:
The mechanism of action for compounds like 4-(2-Furoylamino)-3-methylbenzoic acid often involves interactions at the molecular level with biological targets, such as enzymes or receptors.
Studies may reveal quantitative data on binding affinities (e.g., IC50 values) when evaluated against specific biological targets.
4-(2-Furoylamino)-3-methylbenzoic acid has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1